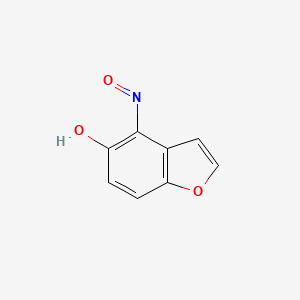

4-Nitroso-1-benzofuran-5-ol

Description

Properties

CAS No. |

177725-66-5 |

|---|---|

Molecular Formula |

C8H5NO3 |

Molecular Weight |

163.132 |

IUPAC Name |

4-nitroso-1-benzofuran-5-ol |

InChI |

InChI=1S/C8H5NO3/c10-6-1-2-7-5(3-4-12-7)8(6)9-11/h1-4,10H |

InChI Key |

XXVBXIHORXSDGY-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CO2)C(=C1O)N=O |

Synonyms |

5-Benzofuranol, 4-nitroso- |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Substrate Preparation : Starting with 1-benzofuran-5-ol, protection of the hydroxyl group (e.g., as a silyl ether or acetate) is critical to prevent unwanted side reactions during nitrosation.

-

Nitrosation : Treatment with NOCl in a polar aprotic solvent (e.g., acetonitrile) at 0–5°C facilitates electrophilic attack at the electron-rich C4 position. The reaction is quenched with aqueous sodium thiosulfate to remove excess nitrosyl chloride.

-

Deprotection : Acidic or basic hydrolysis regenerates the free hydroxyl group at C5.

Key Considerations

-

Regioselectivity : The C4 position is activated for electrophilic substitution due to the electron-donating effects of the fused furan oxygen and the C5 hydroxyl group.

-

Yield Optimization : In analogous bromination reactions, yields of 77% were achieved under controlled conditions. Similar efficiency is anticipated for nitrosation with optimized stoichiometry.

Reduction of Nitrobenzofuran Precursors

The reduction of a pre-installed nitro group at C4 offers a reliable pathway to 4-nitroso-1-benzofuran-5-ol. This method draws inspiration from the synthesis of 3-nitropropanoic acid derivatives, where nitro groups are selectively reduced to nitroso intermediates.

Synthetic Protocol

-

Nitration : Introduce a nitro group at C4 via mixed acid nitration (HNO3/H2SO4) of 1-benzofuran-5-ol.

-

Partial Reduction : Use hydrogen gas (H2) over a palladium-on-carbon (Pd/C) catalyst in ethanol at 0°C to halt the reduction at the nitroso stage. Alternatively, stoichiometric reductants like zinc dust in acetic acid provide finer control.

Analytical Validation

-

Intermediate Characterization : The nitro intermediate can be verified via 1H-NMR (e.g., aromatic proton shifts at δ 7.78–8.43 ppm).

-

Yield Data : Partial reductions of nitro compounds in related systems achieve 60–86% yields, depending on the reductant and solvent.

Diazotization of 4-Aminobenzofuran-5-ol

Diazotization of an amino-substituted precursor followed by thermal or acidic decomposition provides a route to nitroso compounds. This method is exemplified in the synthesis of aryl nitroso derivatives from aniline analogs.

Stepwise Procedure

-

Amination : Introduce an amine group at C4 via Ullmann coupling or nucleophilic aromatic substitution using ammonia or alkylamines.

-

Diazotization : Treat the amine with sodium nitrite (NaNO2) in hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.

-

Decomposition : Gentle heating (30–40°C) or exposure to UV light liberates nitrogen gas, yielding the nitroso product.

Challenges and Solutions

-

Stability Issues : Diazonium salts of benzofurans are prone to dimerization. Stabilizing agents like copper(I) oxide (Cu2O) or low-temperature conditions mitigate this.

-

Functional Group Tolerance : The C5 hydroxyl group must be protected as a stable ether (e.g., methyl or tert-butyldimethylsilyl) to prevent oxidation during diazotization.

Cascade Reactions via Brønsted Acid Catalysis

Recent advances in Brønsted acid-catalyzed cascade reactions enable the simultaneous construction of the benzofuran core and functionalization with a nitroso group. A notable example is the p-toluenesulfonic acid (PTSA)-mediated synthesis of tetrahydrocarbazolones, where nucleophilic trapping steps are critical.

Proposed Pathway

-

Ring Formation : Condensation of 4-oxobutanal derivatives with indole analogs under PTSA catalysis generates the benzofuran skeleton.

-

Nitroso Incorporation : In situ generation of nitroso radicals (e.g., from tert-butyl nitrite) allows trapping at the C4 position during the cascade process.

Advantages

-

Atom Economy : Cascade reactions minimize intermediate isolation, improving overall yields (reported up to 60% in analogous systems).

-

Stereochemical Control : Acidic conditions favor regioselective nitroso group placement via stabilization of transition states.

Comparative Analysis of Synthetic Routes

The table below summarizes the four methods, highlighting critical parameters:

| Method | Key Reagents | Yield (%) | Key Challenges |

|---|---|---|---|

| Electrophilic Nitrosation | NOCl, Na2S2O3 | 50–70 | Competing dimerization |

| Nitro Reduction | H2/Pd-C, Zn/HOAc | 60–86 | Over-reduction to amine |

| Diazotization | NaNO2/HCl, Cu2O | 45–65 | Diazonium salt instability |

| Cascade Reaction | PTSA, tert-butyl nitrite | 55–70 | Radical recombination |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 4-Nitroso-1-benzofuran-5-ol can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, hydrogen with a catalyst.

Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products Formed:

Oxidation: Oxidized benzofuran derivatives.

Reduction: Amino-substituted benzofuran derivatives.

Substitution: Benzofuran derivatives with different functional groups at the 4-position.

Scientific Research Applications

Chemistry: 4-Nitroso-1-benzofuran-5-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts .

Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets. It is used in the study of enzyme inhibition and as a probe in biochemical assays .

Medicine: Benzofuran derivatives, including this compound, are investigated for their potential therapeutic applications. They have shown promise as anticancer, antibacterial, and antifungal agents .

Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 4-Nitroso-1-benzofuran-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 4-Nitroso-1-benzofuran-5-ol, enabling comparative analysis:

5-(4-Nitrophenyl)oxazole (CAS 1014-23-9)

- Molecular Formula : C₉H₆N₂O₃

- Molecular Weight : 190.15 g/mol

- Purity : >95.0% (HPLC)

- Key Differences: Replaces the benzofuran core with an oxazole ring. Lacks the hydroxyl group at position 5, diminishing hydrogen-bonding capacity.

4-Nitrophenyl Phenyl Ether (CAS 620-88-2)

- Molecular Formula: C₁₂H₉NO₃

- Molecular Weight : 215.20 g/mol

- Melting Point : 57°C

- Purity : >98.0% (GC)

- Key Differences :

- Aromatic ether structure without heterocyclic systems.

- Nitro group para to the ether linkage, offering distinct electronic effects compared to nitroso substitution.

1-Methyl-4-nitroso-1H-benzimidazol-5-ol (CAS 76971-09-0)

- Molecular Formula : C₈H₇N₃O₂

- Molecular Weight : 177.16 g/mol

- Key Differences: Benzimidazole core instead of benzofuran, introducing an additional nitrogen atom.

Data Table: Structural and Functional Comparison

Research Findings and Implications

Reactivity and Stability

- Nitroso groups (as in this compound and 1-methyl-4-nitroso-benzimidazol-5-ol) are prone to tautomerism and redox reactions, unlike nitro derivatives .

- The hydroxyl group in benzofuran or benzimidazole derivatives enhances solubility and participation in hydrogen-bonding networks, influencing crystallization and biological interactions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-Nitroso-1-benzofuran-5-ol, and how can reaction parameters be optimized to minimize by-products?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation followed by nitrosation. Key parameters include temperature control (40–60°C), reaction time (6–12 hours), and stoichiometric ratios of nitroso precursors. Reagents like hydrochloric acid or sodium nitrite are often used for nitrosation, while carbodiimides (e.g., DCC) assist in coupling reactions. Yield optimization requires iterative adjustments to solvent polarity (e.g., dichloromethane vs. DMF) and purification via column chromatography .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are functional groups identified?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR are critical. For benzofuran derivatives, aromatic protons appear at δ 6.5–8.0 ppm, while nitroso groups (C-NO) influence neighboring carbon shifts (e.g., C5 in this compound at δ 150–160 ppm). Multiplicity patterns help distinguish substituent positions .

- IR Spectroscopy : Stretching vibrations for NO groups occur at 1450–1550 cm⁻¹, and benzofuran C-O-C stretches at 1200–1250 cm⁻¹.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]+) and fragmentation patterns.

Q. How is X-ray crystallography applied to validate the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths and angles. For nitroso derivatives, the planarity of the benzofuran ring and NO group orientation are key validation metrics. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. SHELX suites are preferred for small-molecule refinement due to their robustness in handling disordered nitroso groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives, such as unexpected shifts in NMR spectra?

- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or paramagnetic impurities. Strategies include:

- Cross-validating with alternative techniques (e.g., comparing NMR data with DFT-calculated chemical shifts).

- Repeating experiments under inert atmospheres to prevent oxidation of nitroso groups.

- Analyzing temperature-dependent NMR to detect dynamic processes (e.g., rotational isomerism) .

Q. What computational approaches complement experimental data in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways. Key parameters include:

- Frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Transition state analysis for energy barriers in nitroso-group reactions.

- Solvent effects via polarizable continuum models (PCM). Validation against experimental kinetic data ensures accuracy .

Q. What strategies are recommended for evaluating the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Assay Design : Use recombinant enzymes (e.g., cytochrome P450 isoforms) and measure IC50 values via fluorometric or colorimetric substrates.

- Controls : Include positive inhibitors (e.g., ketoconazole) and negative controls (DMSO vehicle).

- Data Interpretation : Apply Michaelis-Menten kinetics to distinguish competitive vs. non-competitive inhibition. Validate results with SPR (surface plasmon resonance) for binding affinity .

Key Methodological Insights from Evidence

- Synthesis : Multi-step protocols with strict parameter control ( ).

- Characterization : NMR and crystallography as gold standards ( ).

- Data Contradictions : Cross-validation and computational modeling mitigate conflicts ( ).

- Biological Assays : Enzyme kinetics coupled with biophysical techniques enhance reliability ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.